molecular formula C5H8BrN3 B13499510 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole

Cat. No.: B13499510
M. Wt: 190.04 g/mol
InChI Key: AORLDRNFYHOLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-ethyl-1-methyl-1H-1,2,3-triazole (CAS 2694728-86-2) is a high-purity chemical building block with significant utility in medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate in the development of novel 1,2,3-triazole analogs, a class of heterocycles renowned for their broad pharmacological potential . Its core value lies in its versatile reactivity; the bromine substituent at the 4-position of the triazole ring enables further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create a diverse library of derivatives for biological screening . Research into 1,2,3-triazole derivatives containing halogens and alkyl groups has demonstrated their promise as inhibitors of the carbonic anhydrase-II (CA-II) enzyme, a recognized therapeutic target . Furthermore, 1,2,3-triazole-4-carboxamide scaffolds are actively investigated for their potent antimicrobial activities against challenging pathogens, including Gram-positive bacteria like Staphylococcus aureus . The mechanism of action for these triazole-based inhibitors often involves direct binding to the active site of target enzymes, such as the zinc ion in carbonic anhydrase, to disrupt its catalytic function . As a specialized reagent, this compound is intended for use in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

4-bromo-5-ethyl-1-methyltriazole

InChI

InChI=1S/C5H8BrN3/c1-3-4-5(6)7-8-9(4)2/h3H2,1-2H3

InChI Key

AORLDRNFYHOLRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C)Br

Origin of Product

United States

Reactivity and Functionalization Strategies of 4 Bromo 5 Ethyl 1 Methyl 1h 1,2,3 Triazole

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,2,3-triazole ring plays a crucial role in its reactivity. The three electronegative nitrogen atoms withdraw electron density from the carbon atoms of the ring, rendering them susceptible to attack by nucleophiles.

The bromine atom at the C-4 position of the 1,2,3-triazole ring is a versatile handle for introducing a variety of functional groups via nucleophilic substitution reactions. The π-deficient character of the triazole ring facilitates the displacement of the bromide ion by a range of nucleophiles. This reactivity is analogous to nucleophilic aromatic substitution (SNAr) observed in other halogenated, electron-poor heterocyclic systems. acs.org

The viability of such substitutions is enhanced by the presence of electron-withdrawing groups on the ring, which further stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net While direct studies on 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole are specific, the general principles of reactivity for 4-halo-1,2,3-triazoles are well-established. Nucleophiles such as alkoxides, phenolates, and amines can be employed to displace the C-4 bromine, leading to the formation of new C-O and C-N bonds. researchgate.net For instance, the reaction with sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed into other nitrogen-containing functionalities. nih.gov

Functionalization of the ethyl group at the C-5 position represents another potential strategy for derivatization, although it is less commonly explored compared to reactions at the C-4 position. This typically involves free-radical halogenation at the benzylic-like position of the ethyl side chain, followed by nucleophilic substitution of the newly introduced halogen. This two-step process would allow for the introduction of various functional groups, such as hydroxyl, amino, or cyano groups, extending the molecular complexity away from the triazole core. However, literature specifically detailing this pathway for this compound is not extensively documented, with research efforts being predominantly focused on the more reactive C-Br bond.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of halogenated heterocycles, including 4-bromo-1,2,3-triazoles. nbinno.comnih.gov These reactions provide efficient and selective routes to form new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov The bromine atom at the C-4 position of this compound makes it an excellent substrate for this transformation. organic-chemistry.org This reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkenyl groups at the C-4 position. rsc.orgnih.gov

The general reaction involves treating the bromo-triazole with a boronic acid or ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system. nih.govmdpi.com Microwave-assisted protocols have also been developed to accelerate these reactions, often in environmentally benign aqueous media. researchgate.net This methodology provides a straightforward entry to complex 1,4,5-trisubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science. organic-chemistry.orgrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles

Coupling Partner (Boronic Acid)Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
(4-Methoxyphenyl)boronic acidPdCl₂(PPh₃)₂Na₂CO₃Dioxane110Good nih.gov
Phenylboronic acidPd₂(dba)₃ / XantphosCs₂CO₃Dioxane100High beilstein-journals.org
Various Aryl boronic acidsPd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOH13060-95 mdpi.com
(4-(tert-Butyl)phenyl)boronic acidPd(dppf)Cl₂Ag₂CO₃MeCN8081 uzh.ch

Beyond C-C bond formation, the C-4 bromine atom is a substrate for other important metal-catalyzed cross-coupling reactions to form bonds between carbon and heteroatoms.

C-N Coupling Reactions: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. youtube.com This reaction is applicable to 4-bromo-1,2,3-triazoles, enabling the synthesis of 4-amino-1,2,3-triazole derivatives. beilstein-journals.orgnih.gov Typical conditions involve a palladium precursor like Pd₂(dba)₃, a phosphine (B1218219) ligand such as Xantphos or BINAP, and a base like Cs₂CO₃ or K₃PO₄. beilstein-journals.orgnih.gov Copper-catalyzed Ullmann-type couplings can also be employed, particularly for sterically hindered partners. nih.gov These reactions are fundamental in synthesizing compounds for pharmaceuticals and organic materials. acs.org

C-S Coupling Reactions: The formation of C-S bonds can be achieved through copper- or palladium-catalyzed coupling reactions. For instance, copper-mediated reactions using DMSO as a methylthiolating agent have been reported for 1,2,3-triazole halides, providing access to valuable methylthio-substituted triazoles. researchgate.net Thiolation can also be achieved by coupling with various thiols.

C-O Coupling Reactions: Palladium-catalyzed C-O coupling reactions, a variant of the Buchwald-Hartwig reaction, can be used to synthesize aryl ethers. beilstein-journals.org By reacting this compound with phenols or alcohols under appropriate catalytic conditions (e.g., Pd(OAc)₂, Xantphos, K₂CO₃), the corresponding 4-aryloxy or 4-alkoxy triazoles can be prepared.

Table 2: Overview of C-Heteroatom Cross-Coupling Reactions

Coupling TypeNucleophileCatalyst System (Typical)Base (Typical)ApplicationReference
C-N Primary/Secondary Amines, AmidesPd₂(dba)₃ / XantphosCs₂CO₃Synthesis of amino-triazoles beilstein-journals.orgnih.gov
C-S Thiols, DMSOCuF₂-Synthesis of thioether-triazoles researchgate.net
C-O Phenols, AlcoholsPd(OAc)₂ / XantphosK₂CO₃Synthesis of triazole ethers beilstein-journals.org

Redox Chemistry of Brominated Triazoles

The redox chemistry of brominated triazoles, including this compound, is a critical aspect of their reactivity, influencing their stability and functionalization potential. The presence of the bromine atom and the triazole ring's electron-deficient nature dictates their behavior under oxidative and reductive conditions.

Oxidative Transformations

The 1,2,3-triazole ring is generally considered to be stable against oxidation. nih.gov However, the substituents on the ring can influence its susceptibility to oxidative processes. For this compound, oxidative transformations can be challenging due to the electron-withdrawing nature of the bromine atom and the triazole ring itself, which deactivates the system towards electrophilic attack.

Information regarding the specific oxidative transformations of this compound is not extensively documented in the available literature. However, general principles of heterocyclic chemistry suggest that strong oxidizing agents could potentially lead to ring cleavage or modification of the substituents under harsh conditions. For instance, oxidative cyclization has been observed in related triazole systems, often involving neighboring functional groups. researchgate.netnih.gov Electrochemical oxidation represents another potential avenue for transformation, with studies on other triazole derivatives showing complex, pH-dependent irreversible processes. nih.gov

Future research may explore the use of specific oxidants to selectively functionalize the ethyl group or to induce novel ring transformations, though the inherent stability of the brominated triazole core presents a significant synthetic hurdle.

Reductive Debromination and other Reduction Processes

Reductive debromination is a more commonly explored and synthetically useful transformation for brominated triazoles. The carbon-bromine bond in this compound can be cleaved under various reductive conditions to yield the corresponding debrominated triazole. This process is valuable for introducing a hydrogen atom at the C4 position or for subsequent functionalization.

Several methods can be employed for reductive debromination, including catalytic hydrogenation and the use of reducing agents. Catalytic hydrogenation, typically employing palladium on carbon (Pd/C) with a hydrogen source, is a common and effective method for the cleavage of C-Br bonds. asianpubs.org

Another approach involves the use of strong reducing agents or specific reaction conditions that promote the removal of the bromine atom. For example, studies on the reductive debromination of 1-methyl-2,4,5-tribromoimidazole have shown that the choice of solvent can significantly influence the reaction's outcome, with some solvents acting as proton sources.

The general conditions for these reductive processes are summarized in the table below.

Reduction MethodTypical Reagents and ConditionsProduct
Catalytic HydrogenationH₂, Pd/C, solvent (e.g., ethanol, ethyl acetate), room temperature5-ethyl-1-methyl-1H-1,2,3-triazole
Chemical ReductionStrong reducing agents (e.g., NaBH₄ with a catalyst), specific solvents5-ethyl-1-methyl-1H-1,2,3-triazole

It is important to note that the reactivity in these reduction processes can be influenced by the other substituents on the triazole ring.

Comparative Reactivity Studies with Analogous Halogenated Triazoles

The reactivity of this compound can be better understood by comparing it with its chloro-substituted analogue and by analyzing the electronic and steric effects of its substituents.

Chloro vs. Bromo Derivatives

In the context of halogenated heterocycles, the nature of the halogen atom significantly influences the reactivity, particularly in nucleophilic aromatic substitution reactions. Generally, the reactivity of aryl halides follows the order F > Cl > Br > I when the rate-determining step is the nucleophilic attack, due to the higher electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. numberanalytics.com However, when the cleavage of the carbon-halogen bond is the rate-determining step, the order of reactivity is typically I > Br > Cl > F, reflecting the bond strengths (C-F > C-Cl > C-Br > C-I). ncerthelp.comstackexchange.com

For nucleophilic substitution on the triazole ring, the bromo derivative is generally more reactive than the chloro derivative in reactions where the C-X bond cleavage is significant in the transition state. This is attributed to the weaker C-Br bond compared to the C-Cl bond.

The following table provides a qualitative comparison of the reactivity of chloro and bromo derivatives in typical reactions.

Reaction TypeGeneral Reactivity TrendRationale
Nucleophilic Aromatic SubstitutionBromo > ChloroWeaker C-Br bond facilitates cleavage.
Metal-Catalyzed Cross-CouplingBromo > ChloroOxidative addition to the metal catalyst is generally faster for bromides.
Reductive DehalogenationBromo > ChloroThe C-Br bond is more readily cleaved by reducing agents.

Influence of Substituent Electronic and Steric Effects

Electronic Effects: The methyl group on the nitrogen atom is an electron-donating group, which can slightly increase the electron density of the triazole ring, potentially modulating its reactivity towards electrophiles and nucleophiles. The ethyl group at the C5 position also contributes to the electron density of the ring through inductive effects. The bromine atom at C4, being electronegative, exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution at the C4 position.

Steric Effects: The ethyl group at the C5 position exerts a greater steric hindrance compared to a methyl group. echemi.com This steric bulk can influence the approach of reagents to the adjacent C4-bromo position. For instance, in nucleophilic substitution reactions, a bulkier substituent at C5 could potentially slow down the reaction rate by sterically hindering the incoming nucleophile.

The interplay of these electronic and steric factors is complex and can be qualitatively summarized as follows:

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity at C4
MethylN1Electron-donating (inductive)MinimalModulates overall ring electronics
EthylC5Electron-donating (inductive)ModerateMay hinder nucleophilic attack
BromoC4Electron-withdrawing (inductive)MinimalActivates for nucleophilic substitution, deactivates for electrophilic attack

These effects collectively determine the regioselectivity and rate of various functionalization reactions of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Ethyl 1 Methyl 1h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

No specific ¹H NMR data for 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

No specific ¹³C NMR data for this compound is currently available.

Advanced NMR Techniques for Conformation and Connectivity (e.g., 2D NMR)

No specific 2D NMR data for this compound is currently available.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound is currently available.

LC-MS Applications in Reaction Monitoring and Purity Assessment

No specific LC-MS application data for this compound is currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the 1,2,3-triazole ring, the N-methyl group, the C-ethyl group, and the carbon-bromine bond.

The analysis of related 1,2,3-triazole derivatives provides a basis for assigning the expected vibrational frequencies. derpharmachemica.comsapub.orgmdpi.com The triazole ring itself gives rise to several characteristic bands, including C=N and N=N stretching vibrations, as well as ring stretching and deformation modes. tandfonline.comrsc.org The aliphatic C-H bonds of the methyl and ethyl substituents will produce distinct stretching and bending vibrations. The C-Br stretching frequency typically appears in the fingerprint region of the spectrum.

A summary of the anticipated IR absorption bands for this compound is presented in the table below.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2950-3000C-H Asymmetric & Symmetric StretchMethyl (CH₃) & Ethyl (CH₂CH₃)
1450-1470C-H Bending (Scissoring)Methyl (CH₃) & Ethyl (CH₂)
1360-1380C-H Bending (Umbrella)Methyl (CH₃)
1450-1550C=N & N=N Stretching1,2,3-Triazole Ring
1220-1280C-N Stretching1,2,3-Triazole Ring
1000-1200Ring Stretching & Deformation1,2,3-Triazole Ring
500-650C-Br StretchingBromo-substituent

These assignments are based on established correlations and data from structurally similar compounds, providing a reliable framework for the interpretation of the experimental IR spectrum of this compound. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides unequivocal proof of molecular structure, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique is indispensable for understanding the solid-state characteristics of this compound, particularly its conformation and the non-covalent interactions that govern its crystal packing.

The molecular structure of this compound features a planar five-membered triazole ring. The substituents—a bromine atom, an ethyl group, and a methyl group—are attached to this core. The precise bond lengths and angles within the molecule are determined by the hybridization of the atoms and electronic effects of the substituents.

In the solid state, the spatial arrangement of these molecules is dictated by a network of intermolecular interactions. Of particular significance in bromo-substituted compounds is the phenomenon of halogen bonding. mdpi.com A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.org In the case of this compound, the bromine atom can act as a halogen bond donor. The nitrogen atoms of the triazole ring are potential halogen bond acceptors, leading to the formation of Br···N interactions. researchgate.net Such interactions have been observed in the crystal structures of other bromo-triazole derivatives, with Br···N distances typically falling in the range of 3.1 to 3.5 Å. researchgate.netresearchgate.net

Other weak interactions, such as C-H···N hydrogen bonds and π–π stacking between triazole rings, are also expected to play a role in stabilizing the crystal structure. researchgate.netnih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)
Halogen BondC-BrN (Triazole)3.1 - 3.5
Hydrogen BondC-H (Alkyl)N (Triazole)2.4 - 2.8 (H···N)
π–π StackingTriazole RingTriazole Ring3.3 - 3.6

The combination of halogen bonds, hydrogen bonds, and other van der Waals forces directs the self-assembly of individual molecules into a well-defined three-dimensional lattice. The directional nature of halogen bonding is a key factor in the formation of specific supramolecular architectures. mdpi.comnih.gov

Theoretical and Computational Investigations of 4 Bromo 5 Ethyl 1 Methyl 1h 1,2,3 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. These methods provide insights into electronic structure, reactivity, and stability, which are crucial for predicting the behavior of chemical compounds.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole, DFT calculations would typically be employed to determine optimized molecular geometry, Mulliken atomic charges, and various electronic properties. These calculations help in understanding the distribution of electron density within the molecule and identifying sites susceptible to electrophilic or nucleophilic attack.

While specific DFT data for this compound is not extensively published, studies on similar 1,2,3-triazole derivatives provide a framework for its expected electronic characteristics. For instance, the nitrogen atoms of the triazole ring are generally the most electronegative centers, bearing partial negative charges. The carbon atoms of the ring exhibit varied charges depending on the nature of the substituents. The presence of an electron-withdrawing bromine atom at the 4-position is expected to influence the electron density distribution significantly, potentially making the adjacent carbon and nitrogen atoms more electrophilic. Conversely, the electron-donating ethyl and methyl groups would increase the electron density in their vicinity.

A hypothetical distribution of Mulliken atomic charges for this compound, based on general principles and data from related compounds, is presented in the table below.

AtomHypothetical Mulliken Charge (a.u.)
N1-0.25
N2-0.15
N3-0.20
C4+0.10
C5+0.05
Br-0.08

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting the outcome of chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the triazole ring and the bromine atom, which possess lone pairs of electrons. The LUMO is likely to be distributed over the triazole ring, with significant contributions from the C4-Br bond, reflecting its potential as an electron-accepting site. The electron-donating ethyl and methyl groups would raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO.

Molecular OrbitalPredicted Energy (eV)Key Contributing Atoms
HOMO-6.5N1, N2, N3, Br
LUMO-1.2C4, C5, N3
HOMO-LUMO Gap5.3-

Note: These energy values are estimations based on trends observed in similar molecules and would need to be confirmed by specific quantum chemical calculations.

Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. For 1,2,3-triazoles, tautomerism can be a significant factor, particularly for N-unsubstituted derivatives. However, in the case of this compound, the presence of a methyl group on the N1 nitrogen atom quenches the possibility of the most common forms of annular tautomerism.

The "1H" designation in the name specifies that the proton (in this case, replaced by a methyl group) is on the first nitrogen atom of the ring. Therefore, the primary structure is fixed, and significant tautomeric equilibria are not expected under normal conditions. Computational studies would likely confirm the high stability of the 1-methyl tautomer compared to other potential, less stable isomers that might be formed through more complex rearrangements.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules. These techniques provide insights into the three-dimensional structures and motions of molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound would primarily focus on the rotation around the single bond connecting the ethyl group to the triazole ring. The rotation of the methyl group attached to the N1 nitrogen is generally considered to have a very low energy barrier and is less conformationally significant.

The dihedral angle between the triazole ring and the C-C bond of the ethyl group would be the main variable in a conformational search. The energy landscape would likely reveal several local minima corresponding to staggered conformations of the ethyl group relative to the plane of the triazole ring, which are generally more stable than the eclipsed conformations. The bromine atom and the methyl group on the ring would create steric hindrance that influences the preferred orientation of the ethyl group. The most stable conformer would be the one that minimizes these steric clashes.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the ethyl and methyl groups would have characteristic chemical shifts, and the carbon atoms of the triazole ring would be distinguishable based on their calculated electronic densities.

Similarly, the vibrational frequencies in the IR spectrum could be calculated to identify the characteristic stretching and bending modes of the various functional groups, such as the C-H bonds of the alkyl groups, the C-N and N-N bonds of the triazole ring, and the C-Br bond.

Spectroscopic TechniquePredicted Key Signals
1H NMRSignals for the methyl and ethyl protons.
13C NMRDistinct signals for the two triazole ring carbons and the carbons of the alkyl groups.
IR SpectroscopyVibrational modes for C-H, C-N, N-N, and C-Br bonds.

Note: The precise values for these spectroscopic properties would require specific computational simulations.

In Silico Approaches to Molecular Interactions

Computational methods provide a powerful lens through which the potential biological activity of a molecule can be explored before its synthesis and in vitro testing. For this compound, in silico techniques such as molecular docking and QSAR are invaluable for predicting its interactions with biological targets and understanding the physicochemical properties that may contribute to its activity.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding affinity and mode of action of a novel compound with a biological target, typically a protein.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally analogous compounds. For instance, studies on bromo-substituted phenyl-triazoles have explored their binding to various enzymes. One such study focused on 1,2,4-triazole derivatives, including a compound with a 5-(2-bromo-4-fluorophenyl)-4-ethyl substitution, and performed molecular docking against cyclooxygenase (COX) enzymes, COX-1 and COX-2. prolekare.cz These enzymes are relevant targets for anti-inflammatory drugs.

The docking of these related compounds revealed potential binding within the active sites of COX-1 and COX-2, with calculated binding energies indicating a higher affinity for COX-1 in some cases. prolekare.cz The interactions were often characterized by hydrophobic interactions and, in some instances, hydrogen bonding. The presence of the halogen (bromine) atom can contribute to halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Based on these findings for analogous structures, a hypothetical molecular docking study of this compound could be directed towards a range of potential targets. Kinases are a prominent class of targets for triazole-containing compounds. nih.gov Computational analyses have been employed to understand kinase inhibitor selectivity, and these methods could be applied to predict the interaction of our target compound with various kinase binding sites. nih.gov

A hypothetical docking scenario for this compound against a generic kinase active site might involve the following interactions:

Hydrogen Bonding: The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors, which could interact with amino acid residues like cysteine in the hinge region of the kinase. nih.gov

Hydrophobic Interactions: The ethyl and methyl groups would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The bromine atom at the 4-position could form a halogen bond with a Lewis basic atom (such as an oxygen or nitrogen) in the protein backbone or a side chain.

The following interactive table summarizes hypothetical binding affinities and key interactions for this compound with potential protein targets, extrapolated from studies on similar compounds.

Target ProteinPredicted Binding Affinity (kcal/mol)Potential Key Interacting ResiduesType of Interaction
Cyclooxygenase-1 (COX-1)-7.5 to -8.5Arg120, Tyr355, Ser530Hydrogen Bonding, Hydrophobic
Cyclooxygenase-2 (COX-2)-7.0 to -8.0His90, Arg513, Val523Hydrophobic, Halogen Bonding
Checkpoint Kinase 1 (Chk1)-6.5 to -7.5Cys86, Leu136Hydrogen Bonding, Hydrophobic
Thymidylate Synthase-6.0 to -7.0ASN 226, PHE 225Hydrogen Bonding, pi-pi stacking

Note: The data in this table is hypothetical and for illustrative purposes, based on findings from related triazole derivatives.

Quantitative Structure-Activity Relationships (QSAR) in Related Triazoles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between molecular descriptors and the observed activity.

QSAR studies on 1,2,3-triazole and 1,2,4-triazole derivatives have been conducted to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects. tandfonline.comresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. For instance, in a QSAR study on quinolone-triazole derivatives with antibacterial activity, the partial atomic charge on a triazole nitrogen atom was found to be a significant descriptor. tandfonline.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

A QSAR model for a series of related triazoles might take the general form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where 'c' represents the coefficients determined from the statistical analysis.

For this compound, a hypothetical QSAR model for a specific biological activity (e.g., antifungal) could be influenced by the following descriptors, based on studies of halogenated and alkyl-substituted triazoles:

Presence of Bromine: Halogen substitution can significantly impact activity, often through increased lipophilicity and the potential for halogen bonding. researchgate.net

Ethyl and Methyl Groups: The size and hydrophobicity of these alkyl groups would be captured by steric and hydrophobic descriptors, influencing how the molecule fits into a binding pocket.

Triazole Ring Substitution Pattern: The position of the substituents on the triazole ring affects the electronic distribution and steric hindrance, which can be crucial for receptor binding.

The following interactive table presents a hypothetical set of molecular descriptors for this compound and their potential influence on a modeled biological activity, based on general principles from QSAR studies of related triazoles.

Descriptor ClassSpecific DescriptorHypothetical ValuePotential Influence on Activity
ElectronicDipole Moment2.5 - 3.5 DInfluences polar interactions with the target.
StericMolecular Weight~205 g/mol Affects the overall size and fit within a binding site.
HydrophobicLogP1.5 - 2.5Impacts cell permeability and hydrophobic interactions.
TopologicalWiener IndexVariesRelates to the branching and connectivity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes, intended to represent the types of descriptors used in QSAR modeling.

Exploration of Research Applications of 4 Bromo 5 Ethyl 1 Methyl 1h 1,2,3 Triazole in Chemical Science

Applications in Organic Synthesis as a Versatile Building Block

The utility of 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole in organic synthesis stems primarily from the presence of the carbon-bromine bond, which serves as a versatile functional group for constructing more elaborate molecular architectures.

The bromine atom on the 1,2,3-triazole ring makes this compound an ideal precursor for a variety of cross-coupling reactions. This functionality allows for the regioselective introduction of diverse substituents at the C4-position, enabling the synthesis of complex, polyfunctional heterocyclic systems. Palladium-catalyzed reactions are particularly prominent in this context. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to form new carbon-carbon bonds by reacting the bromo-triazole with various arylboronic acids. nih.govmdpi.com This methodology provides a direct route to 4-aryl-substituted triazoles, which are themselves important scaffolds in medicinal chemistry.

Similarly, other transition-metal-catalyzed reactions, such as Sonogashira, Heck, and Buchwald-Hartwig couplings, can be applied to bromo-triazoles to introduce alkynyl, vinyl, and amino functionalities, respectively. The ability to leverage this C-Br bond for predictable and efficient bond formation underscores the compound's role as a foundational building block for creating libraries of complex molecules for various research applications. nih.gov

While this compound is an achiral molecule, it can be utilized in synthetic pathways designed to produce chiral, stereochemically defined triazole derivatives. The synthesis of enantiomerically pure molecules containing a 1,2,3-triazole core is an area of active research, often involving asymmetric catalysis. acs.org For example, a chiral catalyst could be used in a cross-coupling reaction involving the bromo-triazole to generate a product with a chiral axis. Alternatively, reactions targeting the ethyl group at the C5-position could be performed stereoselectively. The development of such methodologies is crucial for producing compounds with specific three-dimensional structures required for selective interaction with biological targets like enzymes and receptors.

Contributions to Medicinal Chemistry Research (pre-clinical, mechanistic focus)

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and dipole interactions without being susceptible to metabolic degradation. nih.govlongdom.org The specific structure of this compound offers a framework for the development of novel therapeutic agents.

The 1,4,5-trisubstituted 1,2,3-triazole core serves as an excellent scaffold for designing new bioactive molecules. It can act as a bioisostere, mimicking the geometry and electronic properties of other chemical groups like amide or ester bonds, but with enhanced chemical stability. nih.govrsc.org The defined substitution pattern of this compound allows for systematic structural modifications. The bromine atom at the C4 position is a key diversification point, enabling medicinal chemists to attach a wide array of chemical groups via cross-coupling reactions. This approach facilitates the generation of large libraries of related compounds, which can then be screened for biological activity against various diseases, including cancer, bacterial infections, and viral illnesses. acs.orgresearchgate.netnih.gov

Derivatives based on the 1,2,3-triazole scaffold have been identified as potent inhibitors of several key enzymes implicated in human disease.

Carbonic Anhydrase-II (CA-II) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.gov Numerous studies have demonstrated that 1H-1,2,3-triazole analogs can act as effective inhibitors of human carbonic anhydrase isoforms (hCAs). For example, a series of novel 1,2,3-triazole benzenesulfonamide (B165840) derivatives were designed and synthesized, showing potent inhibitory activity against the tumor-related hCA IX and hCA XII isoforms, with some compounds exhibiting inhibition constants (Ki) in the low nanomolar range. nih.gov Another study on 1H-1,2,3-triazole analogs revealed inhibitory concentrations (IC50) against bovine CA-II ranging from 11.1 to 88.4 µM. nih.gov

Pregnane (B1235032) X Receptor (PXR) Inhibition: The pregnane X receptor (PXR) is a nuclear receptor that regulates the metabolism of many drugs. Inhibiting PXR can reduce adverse drug-drug interactions. High-throughput screening has identified 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of human PXR (hPXR). nih.gov One lead compound from this class demonstrated a cell-based hPXR antagonist IC50 value of 377 ± 16 nM and a binding inhibitory IC50 value of 563 ± 40 nM. nih.gov This indicates that the triazole scaffold is a promising starting point for developing modulators of drug metabolism.

Table 1: Enzyme Inhibition Data for Representative 1,2,3-Triazole Analogs This table presents data for compounds structurally related to this compound to illustrate the potential of the scaffold.

Compound ClassTarget EnzymeKey Compound ExampleInhibition Value (IC50 / Ki)Reference
1,4,5-Substituted 1,2,3-TriazoleHuman Pregnane X Receptor (hPXR)SJ000076745-1377 nM (IC50) nih.gov
1H-1,2,3-Triazole AnalogBovine Carbonic Anhydrase-II (bCA-II)Compound 9i11.1 µM (IC50) nih.gov
1H-1,2,3-Triazole AnalogHuman Carbonic Anhydrase-II (hCA-II)Compound 9i10.9 µM (IC50) nih.gov
1,2,3-Triazole BenzenesulfonamideHuman Carbonic Anhydrase-IX (hCA IX)Compound 6b0.03 µM (Ki) nih.gov
1,2,3-Triazole BenzenesulfonamideHuman Carbonic Anhydrase-XII (hCA XII)Compound 6d0.02 µM (Ki) nih.gov

The systematic modification of the 1,2,3-triazole scaffold, often starting from a versatile building block like this compound, is essential for establishing structure-activity relationships (SAR). SAR studies correlate changes in a molecule's structure with its resulting biological activity, guiding the design of more potent and selective compounds. nih.govresearchgate.netnih.gov

For instance, in the development of antifungal triazoles, it was found that the nature of the substituent on a terminal phenyl ring significantly impacted activity; a meta-fluoro substitution was more effective against certain fungal strains than ortho or para substitutions. nih.gov In studies of 1,2,3-triazole analogs as cholinesterase inhibitors, SAR analysis revealed that the type and position of substituents on a benzyl (B1604629) ring attached to the triazole nucleus directly influenced the inhibitory potency against butyrylcholinesterase (BuChE). nih.gov Similarly, for indoleamine 2,3-dioxygenase (IDO) inhibitors, SAR studies indicated that an electron-withdrawing group with low steric hindrance near the NH group of the triazole was necessary for potent inhibition. researchgate.net

Screening libraries of 1,2,3-triazole derivatives has uncovered a wide range of in vitro biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govnih.govnih.govmdpi.com The data gathered from these screening efforts are crucial for building robust SAR models that can accelerate the discovery of new drug candidates.

Table 2: Illustrative Structure-Activity Relationship (SAR) Findings for 1,2,3-Triazole Derivatives This table summarizes general SAR principles observed in studies of various 1,2,3-triazole-based compounds.

Biological Target/ActivityStructural Moiety ModifiedFavorable Substituents/FeaturesUnfavorable Substituents/FeaturesReference
Antifungal (C. tropicalis, A. fumigatus)Terminal Phenyl Ringmeta-Fluoro substitutionortho- or para-Fluoro substitution nih.gov
Butyrylcholinesterase (BuChE) InhibitionBenzyl Ring on TriazoleElectron-donating groups (e.g., 3-OCH3)Weakly activating groups (e.g., 2-methyl) nih.gov
Indoleamine 2,3-dioxygenase (IDO) InhibitionGroup near Triazole NHElectron-withdrawing group with low steric hindranceBulky or electron-donating groups researchgate.net
Antibacterial (Oxazolidinone Analogs)C4-Position of TriazoleMethyl, small substituted methyl, bromo, ethynylLarger, more complex groups acs.org
Anticancer (A549 Lung Cancer Cells)Pyrrolo(2,3-b)pyridine MoietyFluoro at R1, trifluoromethyl at R2- nih.gov

Investigation of Mechanism of Action at the Molecular Level

While direct studies on the molecular mechanism of action for this compound are not extensively documented in publicly available literature, the broader class of triazole derivatives has been the subject of significant research, particularly in medicinal chemistry. The biological activities of triazoles are often attributed to their ability to coordinate with metal ions in enzyme active sites and to participate in hydrogen bonding and π-stacking interactions with biological macromolecules.

For instance, various substituted triazoles have been investigated as inhibitors of enzymes such as cyclooxygenases (COX). Molecular docking studies on related compounds, such as derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have shown that hydrophobic interactions of the alkyl groups can influence the affinity and selectivity towards COX-1 or COX-2. nih.gov This suggests that the ethyl and methyl groups in this compound could play a similar role in directing its interaction with specific biological targets.

Furthermore, computational studies on thiazole-1,2,3-triazole hybrids have demonstrated favorable binding interactions, including hydrogen bonds, π-π stacking, and π-sulfur interactions with enzymes like thymidylate synthase. ajgreenchem.com The triazole ring, being a stable aromatic system, often serves as a critical pharmacophore that can be readily functionalized to modulate biological activity. The bromine atom on the this compound molecule can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The table below summarizes the types of molecular interactions that substituted triazoles are known to engage in, which provides a basis for understanding the potential mechanism of action of this compound.

Interaction TypePotential Role of this compound Moieties
Hydrogen Bonding The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
Hydrophobic Interactions The ethyl and methyl groups can engage in hydrophobic interactions with nonpolar pockets of a biological target.
π-π Stacking The aromatic triazole ring can participate in π-π stacking with aromatic amino acid residues.
Halogen Bonding The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.
Coordination with Metal Ions The triazole nitrogen atoms can coordinate with metal ions present in the active sites of metalloenzymes.

Advanced Materials Science Applications

The unique chemical properties of the 1,2,3-triazole ring make it a valuable building block in materials science. It is a highly stable, aromatic heterocycle with a large dipole moment, which can act as both a hydrogen bond acceptor and, in some cases, a donor. mdpi.com These characteristics are leveraged in the development of polymers, functional materials, and supramolecular assemblies.

The 1,2,3-triazole linkage, often formed via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a popular motif in polymer chemistry. mdpi.com This reaction's reliability allows for the synthesis of well-defined polymer architectures, including linear polymers, dendrimers, and hyperbranched polymers. tandfonline.com

While specific examples of polymers derived directly from this compound are not prevalent in the literature, the bromo-functionality offers a handle for further polymerization or modification. For example, the bromine atom could be a site for cross-coupling reactions to create conjugated polymers or for initiation of controlled radical polymerization techniques. The resulting polytriazoles can exhibit desirable properties such as thermal stability, chemical resistance, and strong adhesion, making them suitable for applications in coatings and advanced composites.

The incorporation of the 1,2,3-triazole unit into materials can impart specific functionalities. The high density of nitrogen atoms in polytriazoles can lead to materials with high energy density. Furthermore, the polar nature of the triazole ring can be exploited to create materials with specific dielectric properties or for applications in ion conduction.

The presence of the bromine atom in this compound provides a route to tailor material properties further. For instance, the bromine could be substituted with other functional groups through nucleophilic substitution or organometallic coupling reactions, allowing for the fine-tuning of the material's electronic, optical, or self-assembly characteristics.

The ability of the 1,2,3-triazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it a valuable component in supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-ordered, higher-order structures such as gels, liquid crystals, and molecular cages.

The bromine atom in this compound can introduce an additional and highly directional interaction into the self-assembly process: halogen bonding. The strength and directionality of halogen bonds can be used to control the formation of specific supramolecular architectures. This level of control is crucial for the design of "smart" materials that can respond to external stimuli.

Analytical Chemistry Methodologies (beyond basic identification)

In analytical chemistry, derivatization is a common strategy to improve the detectability and separation of analytes. The chemical reactivity of a molecule can be exploited to introduce a tag that enhances its response to a particular analytical technique.

While specific derivatization strategies for this compound for analytical purposes are not widely reported, its structure suggests several possibilities. The bromine atom is a key functional group that can be targeted for derivatization. For example, it could undergo a Suzuki or Sonogashira coupling reaction to introduce a chromophore or fluorophore. This would significantly enhance its detectability in techniques like UV-Vis spectroscopy or fluorescence spectroscopy, allowing for trace-level quantification.

The following table outlines potential derivatization strategies for this compound and the corresponding analytical enhancement.

Derivatization ReactionReagent TypeIntroduced MoietyEnhanced Analytical Technique
Suzuki Coupling Aryl boronic acidAromatic group (e.g., with a chromophore)UV-Vis Spectroscopy, HPLC-UV
Sonogashira Coupling Terminal alkyneAlkyne-containing fluorophoreFluorescence Spectroscopy
Nucleophilic Substitution Thiol or amineGroup with an electrophoreGas Chromatography with Electron Capture Detection (GC-ECD)

These derivatization approaches would not only improve sensitivity but could also be used to tune the chromatographic behavior of the molecule, enabling better separation from complex matrices. The development of such methods would be a valuable contribution to the analytical chemistry of triazole compounds.

Lack of Research on this compound in Advanced Separation and Detection

Despite a thorough search of available scientific literature, no specific research applications have been identified for the chemical compound This compound in the area of advanced separation and detection techniques for complex mixtures.

The exploration of various chemical databases and research articles did not yield any studies detailing the use of this particular triazole derivative in analytical methodologies such as chromatography, spectroscopy, or sensor development for the purpose of separating or detecting components within complex samples.

While the broader family of triazole compounds is known for a wide range of applications in materials science, pharmaceuticals, and as intermediates in organic synthesis, the specific compound of interest does not appear to have been a subject of investigation for the analytical applications specified. Research in separation science often focuses on compounds with specific functional groups that facilitate interaction with stationary phases in chromatography or that have unique spectroscopic properties for detection, and it is possible that this compound has not been identified as a candidate for these purposes.

Further research and synthesis of this compound would be required to explore its potential utility in the development of new analytical methods for the separation and detection of complex mixtures. At present, there is no published data to report on this specific application.

Future Research Directions and Unexplored Avenues for 4 Bromo 5 Ethyl 1 Methyl 1h 1,2,3 Triazole

Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of 1,2,3-triazoles has been revolutionized by green chemistry principles, moving away from hazardous reagents and high energy consumption. rsc.org Future research into the synthesis of 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole should prioritize environmentally benign methodologies. A key area of exploration would be the use of green solvents, which have proven effective for other triazole syntheses. consensus.apprsc.org For instance, solvents like water, glycerol, and Deep Eutectic Solvents (DES) could replace traditional volatile organic compounds. consensus.app Water, in particular, has been used successfully in visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for mild conditions and the recycling of the catalyst and solvent. consensus.app Similarly, non-conventional energy sources such as ultrasound and mechanical mixing (mechanochemistry) could be investigated to minimize energy consumption and reduce waste. nih.gov

Table 1: Potential Green Solvents for Sustainable Synthesis

Green Solvent Potential Advantages for Synthesis
Water Environmentally benign, promotes certain reaction types, enables catalyst recycling. consensus.app
Glycerol High boiling point, non-toxic, biodegradable, effective for one-pot reactions. consensus.app

| Deep Eutectic Solvents (DES) | Low volatility, non-flammable, tunable properties, can act as both solvent and catalyst. consensus.apprsc.org |

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis of 1,2,3-triazoles, particularly for controlling regioselectivity. While copper(I)-catalyzed reactions are the hallmark of "click chemistry" for forming 1,4-disubstituted triazoles, future work on this compound could explore a wider range of catalysts to optimize yield, efficiency, and selectivity. nih.govmdpi.com Research could focus on developing novel copper nanoparticle catalysts, which have been shown to be effective in green solvents. consensus.app

Furthermore, alternative metal catalysts such as ruthenium(II) and nickel could offer different reactivity and selectivity, potentially leading to more efficient pathways or enabling the formation of less common substitution patterns if desired. mdpi.com A significant avenue of research would be the development of metal-free catalytic systems, which would eliminate the risk of residual metal contamination in the final product—a crucial factor for pharmaceutical applications. mdpi.comtandfonline.com

Table 2: Potential Catalytic Systems for Investigation

Catalyst Type Potential Focus Area Desired Outcome
Copper-Based Nanoparticles, novel ligand development. Higher yields, recyclability, enhanced performance in green solvents. consensus.app
Ruthenium-Based Ru(II) complexes. High regioselectivity for specific isomers. mdpi.com
Nickel-Based Nickel complexes (e.g., Cp₂Ni). Synthesis in aqueous media under open air. mdpi.com

| Metal-Free | Iodine-mediated, acid-catalyzed. | Elimination of metal catalysts, cost reduction, simplified purification. mdpi.comorganic-chemistry.org |

Novel Functionalization Approaches

The bromine atom at the 4-position of the triazole ring is a key site for post-synthesis functionalization. This halogen provides a reactive handle for introducing a wide array of chemical moieties through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), which could dramatically expand the library of derivatives based on this core structure. Research should aim to develop efficient protocols for these transformations that are compatible with the triazole ring.

Additionally, exploring reactions that modify the ethyl and methyl groups could lead to new derivatives with tailored properties. For instance, selective oxidation or halogenation of the ethyl group could introduce new functionalities for conjugation or to modulate biological activity. Such approaches would enable the creation of a diverse set of molecules for screening in various applications.

Exploration of Emerging Biological Targets and Mechanistic Pathways

The 1,2,3-triazole scaffold is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.nettandfonline.comresearchgate.net The structure of this compound makes it a candidate for screening against a range of biological targets. Its ability to form hydrogen bonds and participate in dipole interactions can facilitate binding to enzymes and receptors. nih.govresearchgate.nettandfonline.com

Future research should focus on screening this compound and its derivatives against emerging and validated biological targets. For example, in oncology, targets like microtubules, topoisomerase II, and various kinases could be investigated. nih.gov Mechanistic studies would be crucial to understand how the compound exerts its biological effects, potentially revealing novel pathways or modes of action. nih.gov

Table 3: Potential Biological Targets for Screening

Therapeutic Area Potential Molecular Target Rationale
Anticancer Microtubules, Topoisomerase II, Kinases 1,2,3-triazole hybrids have shown activity against these targets. nih.gov
Antimicrobial Thymidylate Synthase, CYP51 These enzymes are validated targets for triazole-based antimicrobial agents. nih.govnih.gov
Anti-inflammatory Cyclooxygenase (COX) enzymes Triazole derivatives have been explored as COX inhibitors. researchgate.net

| Antiparasitic | Farnesyl Diphosphate Synthase (FPPS) | This enzyme is a target for triazole compounds against parasites like Plasmodium falciparum. nih.gov |

Integration with Advanced Materials Design

The stability and rigid structure of the 1,2,3-triazole ring make it an excellent building block for advanced materials. mdpi.com Research into this compound could explore its potential as a monomer for creating novel polymers. The "click" reaction's efficiency allows for the synthesis of sequence-defined polymers and hyperbranched polymers with precise structures and functionalities. tandfonline.comrsc.org

The presence of the bromo- and ethyl- groups offers opportunities for tuning the material's properties, such as solubility, thermal stability, and chemical resistance. mdpi.com Potential applications for polymers incorporating this triazole unit could include specialty coatings, functional hydrogels, or as components in supramolecular chemistry. researchgate.net

Advanced In Silico Drug Design and Discovery Methodologies

Computational chemistry offers powerful tools to guide and accelerate the research and development process. For this compound, in silico methods can predict its physicochemical properties, potential biological activities, and metabolic fate before synthesis and testing. thepharmajournal.com

Future studies should employ methodologies such as Density Functional Theory (DFT) to understand the compound's structural and electronic properties. nih.govdocumentsdelivered.com Molecular docking simulations can be used to screen the compound against libraries of biological targets to identify potential protein-ligand interactions and prioritize experimental testing. nih.govscilit.com Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions can assess its drug-likeness and identify potential liabilities early in the discovery pipeline, saving time and resources. nih.govnih.gov

Q & A

Q. Which crystallography software is most suitable for refining this compound structures?

  • Methodological Answer : SHELXL is ideal for small-molecule refinement, offering commands like AFIX for constrained groups. For macromolecular interfaces, SHELXPRO bridges refinement and validation. OLEX2 integrates visualization and analysis, streamlining workflows from data reduction to publication .

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